KCC009 was developed as part of a broader effort to identify selective inhibitors of transglutaminases. The compound is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against TG2. Its classification falls under small-molecule inhibitors, specifically designed to interfere with enzyme activity in therapeutic contexts.
The synthesis of KCC009 involves several key steps, typically starting from commercially available precursors. The process generally includes:
Specific synthetic routes may vary, but they often utilize standard organic chemistry techniques including nucleophilic substitutions, coupling reactions, and cyclization processes.
KCC009 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with TG2. The molecular formula is represented as with a molecular weight of approximately 449.35 g/mol.
Key structural features include:
KCC009 undergoes various chemical reactions primarily related to its interaction with biological targets. Notably:
The compound's reactivity profile is crucial for understanding its therapeutic potential and side effects.
The mechanism of action for KCC009 involves its selective inhibition of TG2, which plays a significant role in cellular processes such as apoptosis, cell adhesion, and extracellular matrix remodeling. Upon administration:
KCC009 exhibits several notable physical and chemical properties:
These properties are essential for understanding how KCC009 can be effectively utilized in therapeutic settings.
KCC009 has potential applications across various fields:
KCC009 contains a 3-bromo-4,5-dihydroisoxazole moiety that selectively alkylates the thiol group of Cys277 within TG2’s catalytic core. This covalent modification irreversibly blocks the enzyme’s transamidation activity by preventing acyl-transfer to substrate glutamine residues [1] [6]. Kinetic studies confirm time-dependent inactivation, reducing crosslinking activity by >90% at low micromolar concentrations (IC₅₀ ~3.91 μM in lung cancer cells) [2] [3]. The warhead’s specificity minimizes off-target effects on structurally unrelated enzymes.
TG2 alternates between a "closed" GTP-bound signaling conformation and an "open" calcium-bound crosslinking conformation. KCC009 stabilizes the closed state by binding near the GTPase domain, allosterically suppressing enzymatic activation even under high calcium conditions [6]. This dual inhibition (covalent + allosteric) disrupts both transamidation-dependent and -independent functions of TG2.
Table 1: TG2 Conformational States and Effects of KCC009
Conformation | Activator | Primary Function | KCC009 Effect |
---|---|---|---|
Open | Ca²⁺ (mM) | Crosslinking, Deamidation | Irreversible Cys277 alkylation |
Closed | GTP (µM) | G-protein signaling | Stabilization, suppressed activity |
Table 2: Enzymatic Inhibition Profile of KCC009
Cell Line | TG2 Activity Reduction | Key Mechanism | Reference |
---|---|---|---|
H1299 (lung) | >85% | Caspase-3 activation, ROS accumulation | [2] |
Ovarian cancer | ~90% | MMP-2 suppression, CREB inhibition | [9] |
Monocytes (THP-1) | ~80% | Blocked fibronectin crosslinking | [8] |
TG2 secreted into the ECM crosslinks fibronectin via ε-(γ-glutamyl) lysine isopeptide bonds, forming dense fibrillar networks that promote cancer cell adhesion. KCC009 inhibits this process by blocking TG2’s transamidation activity, reducing fibronectin matrix stability by 70% in ovarian cancer models [1] [9]. This disruption impairs tissue invasion and decreases metastasis in peritoneal xenografts.
TG2 acts as a co-receptor for β1/β3-integrins, enhancing binding to fibronectin’s gelatin-binding domain. KCC009 treatment:
Table 3: KCC009 Effects on ECM and Integrin Pathways
Process | Key Molecule | Change Post-KCC009 | Functional Outcome |
---|---|---|---|
Fibronectin assembly | ε-isopeptide bonds | ↓ 70–80% | Reduced matrix stability |
Integrin signaling | FAK/p-Src | ↓ >60% | Impaired cell motility |
Transcriptional control | MMP-2 | mRNA/protein ↓ 50–75% | Decreased tissue invasion |
TG2 maintains redox homeostasis by modulating ROS scavengers and calcium flux. KCC009 triggers:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1